N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946380-05-8
VCID: VC11946547
InChI: InChI=1S/C20H15F4N3O3/c1-11-5-3-4-6-15(11)27-17(28)10-16(30-2)18(26-27)19(29)25-12-7-8-14(21)13(9-12)20(22,23)24/h3-10H,1-2H3,(H,25,29)
SMILES: CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)OC
Molecular Formula: C20H15F4N3O3
Molecular Weight: 421.3 g/mol

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 946380-05-8

Cat. No.: VC11946547

Molecular Formula: C20H15F4N3O3

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide - 946380-05-8

Specification

CAS No. 946380-05-8
Molecular Formula C20H15F4N3O3
Molecular Weight 421.3 g/mol
IUPAC Name N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C20H15F4N3O3/c1-11-5-3-4-6-15(11)27-17(28)10-16(30-2)18(26-27)19(29)25-12-7-8-14(21)13(9-12)20(22,23)24/h3-10H,1-2H3,(H,25,29)
Standard InChI Key PDCZGWMSTRMOBS-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)OC
Canonical SMILES CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)OC

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions:

  • Starting Materials:

    • Fluorinated aromatic precursors (e.g., 4-fluoro-3-(trifluoromethyl)benzene).

    • Pyridazine derivatives functionalized for further substitution.

  • Key Reactions:

    • Amide bond formation via coupling agents like EDCI or DCC.

    • Electrophilic substitution for introducing the methoxy group on the pyridazine ring.

  • Purification:
    Techniques like recrystallization or column chromatography are used to isolate the target compound.

Applications

  • Pharmaceutical Potential:

    • The compound's structure suggests potential as an inhibitor of enzymes or receptors due to its amide group and fluorinated moiety, which improve binding specificity.

    • Fluorinated phenyl groups are often associated with enhanced bioavailability and metabolic stability.

  • Material Science:

    • The electron-withdrawing trifluoromethyl group may make it suitable for optoelectronic applications or as a precursor in polymer synthesis.

  • Biological Activity:
    While specific studies on this compound are unavailable, similar structures have shown activity against targets like kinases or as anti-inflammatory agents.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

TechniquePurpose
NMR SpectroscopyConfirm structural integrity (¹H and ¹³C NMR).
Mass Spectrometry (MS)Determine molecular weight and purity.
IR SpectroscopyIdentify functional groups (e.g., amide C=O stretch).
X-ray CrystallographyElucidate 3D molecular structure if crystalline samples are obtained.

Limitations and Future Directions

  • Challenges in Synthesis:
    The introduction of multiple functional groups requires careful optimization of reaction conditions to avoid side reactions.

  • Toxicity Studies:
    Fluorinated compounds may exhibit toxicity; hence, thorough pharmacokinetic testing is necessary.

  • Further Applications:
    Exploration of its role in catalysis or as a ligand in coordination chemistry could expand its utility beyond medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator